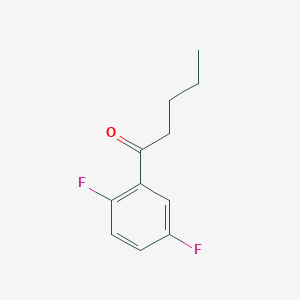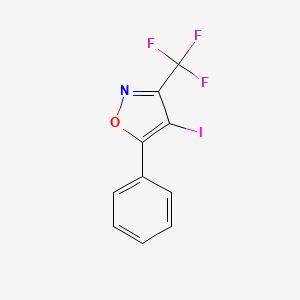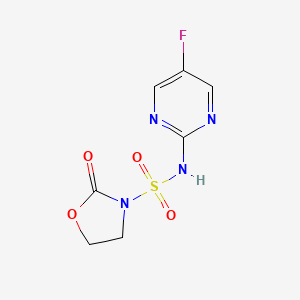
N-(5-Fluoropyrimidin-2-YL)-2-oxooxazolidine-3-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-Fluoropyrimidin-2-YL)-2-oxooxazolidine-3-sulfonamide is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluoropyrimidine moiety and an oxazolidine ring, making it a valuable candidate for various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Fluoropyrimidin-2-YL)-2-oxooxazolidine-3-sulfonamide typically involves multiple steps, starting with the preparation of the fluoropyrimidine precursor. This precursor is then subjected to a series of reactions to introduce the oxazolidine and sulfonamide groups. Common reagents used in these reactions include amines, sulfonyl chlorides, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often employs optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and biocatalysis are increasingly being used to enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
N-(5-Fluoropyrimidin-2-YL)-2-oxooxazolidine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the sulfonamide group under specific conditions.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperature, pH, and the presence of catalysts to ensure the desired transformation. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
N-(5-Fluoropyrimidin-2-YL)-2-oxooxazolidine-3-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the context of metabolic pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes .
Mecanismo De Acción
The mechanism of action of N-(5-Fluoropyrimidin-2-YL)-2-oxooxazolidine-3-sulfonamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt critical biological pathways, leading to therapeutic effects in disease treatment .
Comparación Con Compuestos Similares
Similar Compounds
N2,N4-disubstituted pyrimidine-2,4-diamines: These compounds share a similar pyrimidine core and are known for their inhibitory activity against cyclin-dependent kinases.
2,4-dianilino-5-fluoropyrimidine derivatives: These compounds possess similar fluoropyrimidine structures and are studied for their anticancer properties.
Uniqueness
N-(5-Fluoropyrimidin-2-YL)-2-oxooxazolidine-3-sulfonamide stands out due to its unique combination of a fluoropyrimidine moiety and an oxazolidine ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for diverse applications in research and industry .
Propiedades
Fórmula molecular |
C7H7FN4O4S |
|---|---|
Peso molecular |
262.22 g/mol |
Nombre IUPAC |
N-(5-fluoropyrimidin-2-yl)-2-oxo-1,3-oxazolidine-3-sulfonamide |
InChI |
InChI=1S/C7H7FN4O4S/c8-5-3-9-6(10-4-5)11-17(14,15)12-1-2-16-7(12)13/h3-4H,1-2H2,(H,9,10,11) |
Clave InChI |
LTPGVIVRQUWJAS-UHFFFAOYSA-N |
SMILES canónico |
C1COC(=O)N1S(=O)(=O)NC2=NC=C(C=N2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


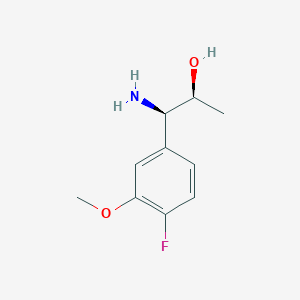
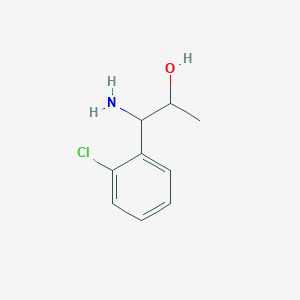

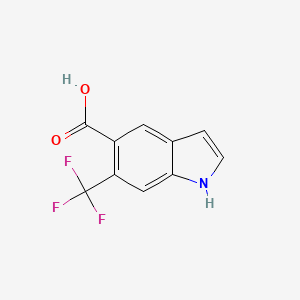
![(1R,2S)-1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL](/img/structure/B13055730.png)
![N-(7-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)imidazo[2,1-F][1,2,4]triazin-4-YL)benzamide](/img/structure/B13055743.png)

![1-[4-(Propan-2-yloxy)phenyl]butan-1-one](/img/structure/B13055771.png)
![(2E)-3-[3-(naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl]-2-(thiophen-2-yl)prop-2-enenitrile](/img/structure/B13055780.png)
![7-Bromo-3-propylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13055782.png)
![2-(hydroxyamino)-5-{(Z)-[2-(trifluoromethyl)phenyl]methylidene}-1,3-thiazol-4-one](/img/structure/B13055786.png)
